molecular formula C10H12O3 B3149859 3-(2-Methoxyphenoxy)propanal CAS No. 680185-89-1

3-(2-Methoxyphenoxy)propanal

Cat. No.: B3149859
CAS No.: 680185-89-1
M. Wt: 180.2 g/mol
InChI Key: AEPRZNOOGRRPFB-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)propanal is a chemical compound with the molecular formula C10H12O3. It is known for its unique chemical structure, which includes a methoxyphenyl group attached to a propanal moiety. This compound has gained significant attention in various fields of research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Related compounds have been shown to have adrenolytic activity , suggesting that 3-(2-Methoxyphenoxy)propanal may interact with adrenergic receptors.

Biochemical Pathways

If its action is similar to related compounds, it may influence the signaling pathways associated with adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-(2-Methoxyphenoxy)propanal involves the thermochemical conversion of guaifenesin in the presence of 1-butyl-3-methylimidazolium-based ionic liquids. This reaction is typically carried out at 80°C for 2 hours. The ionic liquid [BMIM][BF4] facilitates the conversion of guaifenesin to this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of ionic liquids and other environmentally friendly catalysts is a promising approach for large-scale synthesis. These methods offer advantages such as high selectivity and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)propanal can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenoxy)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a subject of study in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanal: This compound has a similar structure but with a methoxy group at the para position instead of the ortho position.

    2-Methyl-3-phenylpropanal: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

3-(2-Methoxyphenoxy)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(2-methoxyphenoxy)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-7H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPRZNOOGRRPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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